4-(cyclopropanecarboxamido)-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide

Description

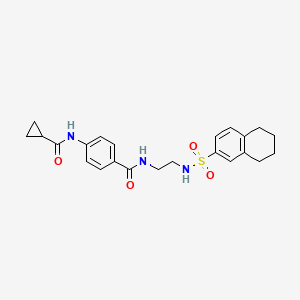

4-(cyclopropanecarboxamido)-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a synthetic small molecule characterized by three key structural motifs:

- A benzamide core, a common scaffold in medicinal chemistry for hydrogen bonding and π-π stacking interactions.

While direct pharmacological data for this compound is absent in the provided evidence, its structural features suggest applications as a protease or kinase inhibitor, similar to sulfonamide-based drugs (e.g., COX-2 inhibitors) . The sulfonamide group is known to target enzymes via selective binding to hydrophobic pockets, while the cyclopropane group may enhance rigidity and bioavailability .

Properties

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-[2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c27-22(17-7-10-20(11-8-17)26-23(28)18-5-6-18)24-13-14-25-31(29,30)21-12-9-16-3-1-2-4-19(16)15-21/h7-12,15,18,25H,1-6,13-14H2,(H,24,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBJGLCSJTXOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(cyclopropanecarboxamido)-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₉N₃O₃S

- Molecular Weight: 353.42 g/mol

The structure includes a cyclopropanecarboxamide moiety linked to a tetrahydronaphthalene-sulfonamide, which is significant for its biological interactions.

Research indicates that this compound exhibits inhibitory activity against specific kinases , particularly c-MET (hepatocyte growth factor receptor), which plays a crucial role in tumorigenesis and metastasis. The inhibition of c-MET can lead to reduced cancer cell proliferation and increased apoptosis in various cancer types .

Key Mechanisms:

- c-MET Inhibition: The compound demonstrates selective inhibition of c-MET kinase activity, which is associated with anti-cancer effects.

- Apoptosis Induction: Through the modulation of signaling pathways linked to cell survival and apoptosis, this compound may promote programmed cell death in malignant cells.

Biological Activity Data

A summary of the biological activity findings is presented in the following table:

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Study on Tumor Growth Inhibition

- Mechanistic Study on Cell Lines

Comparison with Similar Compounds

Structural Comparison

The compound shares functional group similarities with hydroxamic acids and sulfonamide derivatives reported in . Key distinctions include:

Key Observations :

- The hydroxamic acid group in compounds 6–11 enables metal chelation (e.g., Zn²⁺ in HDACs), whereas the target compound’s sulfonamide group favors hydrogen bonding and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.